molecular formula C12H9N3O2S B3198347 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole CAS No. 1011909-27-5

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

Cat. No.: B3198347
CAS No.: 1011909-27-5
M. Wt: 259.29 g/mol
InChI Key: BXMCMTKLIFTUFQ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 2 and a pyridin-3-ylmethylthio moiety at position 3. This structure combines aromatic heterocycles (furan and pyridine) with a thioether linkage, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

2-(furan-2-yl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c1-3-9(7-13-5-1)8-18-12-15-14-11(17-12)10-4-2-6-16-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXMCMTKLIFTUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

    Thioether Formation: The oxadiazole intermediate is then reacted with a pyridine-3-methyl halide in the presence of a base like sodium hydride to form the thioether linkage.

    Furan Ring Introduction:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the oxadiazole ring.

    Substitution: The furan and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted furan or pyridine derivatives.

Scientific Research Applications

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism by which 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole exerts its effects involves:

    Molecular Targets: The compound can interact with enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,3,4-oxadiazole scaffold is highly modular, with bioactivity heavily influenced by substituents. Key analogues and their features are summarized below:

Table 1: Structural Analogues of 1,3,4-Oxadiazole Derivatives
Compound Name Substituents Key Features Biological Activity Reference
Target Compound 2-Furan-2-yl, 5-(pyridin-3-ylmethylthio) Combines furan and pyridine; thioether linkage Not explicitly reported (potential fungicidal/herbicidal inferred)
2-((2-Fluorobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole 2-Fluorobenzylthio, 5-pyridin-4-yl Fluorine enhances lipophilicity; pyridine at position 5 Antifungal (vs. Rhizoctonia solani)
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole 4-Bromobenzylthio, 5-pyrazolyl Bromine and trifluoromethyl groups improve pesticidal activity Herbicidal (bleaching effect)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Sulfone groups at positions 2 and 5 Sulfone enhances electron-withdrawing effects Antibacterial (EC₅₀: 1.98 µg/mL vs. Xanthomonas axonopodis)
5-(3,5-Disubstituted-1H-indol-2-yl)-1,3,4-oxadiazole-2(3H)-thione Indole and thione groups Planar indole moiety aids DNA intercalation Antiprotozoal (vs. Pheratima posthuma)

Key Observations :

  • Thioether vs. Sulfone : Thioether-containing compounds (e.g., target compound) often exhibit moderate bioactivity, while sulfone derivatives (e.g., ) show enhanced antibacterial potency due to increased electron deficiency and stability .
  • Aromatic Substituents : Pyridine (target compound) and fluorobenzyl () groups improve target specificity via π-π stacking or hydrogen bonding with enzymes like succinate dehydrogenase (SDH) .
  • Heterocyclic Diversity : Furan (target) and indole () moieties influence solubility and membrane permeability, with furan offering lower steric hindrance .

Key Observations :

  • Thioether formation via alkylation (e.g., iodomethane in ) is a common high-yield approach (~80%) .
  • Multistep syntheses (e.g., ) achieve moderate yields but enable complex substituent integration .
Antifungal Activity:
  • The target compound’s pyridin-3-ylmethylthio group may mimic ’s 2-fluorobenzylthio derivative, which inhibits Rhizoctonia solani via SDH binding (IC₅₀: 12.3 µg/mL) .
  • Trifluoromethylpyrazole derivatives () show >50% inhibition at 50 µg/mL, suggesting that electron-withdrawing groups enhance fungicidal effects .
Antibacterial Activity:
  • Sulfone derivatives () outperform thioethers, with EC₅₀ values as low as 0.17 µg/mL against Xanthomonas oryzae .
Herbicidal Activity:
  • Bleaching effects in ’s compounds (5e, 5g) correlate with SDH inhibition, a mechanism likely shared by the target compound due to its thioether linkage .

Biological Activity

2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a furan ring, a pyridine moiety, and an oxadiazole core, which contribute to its diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C12H10N4OSC_{12}H_{10}N_4OS with a molecular weight of 258.30 g/mol. The presence of multiple functional groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC12H10N4OSC_{12}H_{10}N_4OS
Molecular Weight258.30 g/mol
CAS Number[insert CAS number]

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can inhibit the growth of cancer cell lines. For instance, similar oxadiazole compounds have demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potential as anticancer agents .
  • Antimicrobial Properties : The compound may also possess antimicrobial activity by disrupting bacterial cell membranes or inhibiting essential enzymes in pathogens.
  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives can modulate inflammatory pathways, indicating a potential role in treating inflammatory diseases .

The mechanism of action for this compound is believed to involve interactions with specific molecular targets. These interactions may include binding to enzymes or receptors involved in cancer proliferation or inflammation.

Case Studies and Research Findings

Recent studies have explored the biological activities of similar oxadiazole compounds:

  • Zhang et al. (2023) synthesized various oxadiazole derivatives and screened them for anticancer activity using TRAP PCR-ELISA assays. One compound showed an IC50 value of 1.18 µM against HEPG2 cells, outperforming standard controls .
  • Arafa et al. (2023) investigated the cytotoxic effects of several oxadiazole derivatives on different cancer cell lines and reported promising results with some compounds exhibiting significantly lower IC50 values compared to established drugs like erlotinib .

Comparative Analysis

The unique structural features of this compound allow for potential interactions with various biological targets compared to other similar compounds.

Compound Name Structural Features Biological Activity
6-(Furan-2-yl)-3-(pyridin-3-ylmethyl)thio-[1,2,4]triazolo[4,3-b]pyridazineFuran and triazolopyridazine coreAnticancer and antimicrobial
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleOxadiazole core with halogen substitutionsCytotoxic against various cancer lines

Q & A

Basic: What are the optimal synthetic routes for 2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole?

Methodological Answer:
The compound is typically synthesized via a multi-step approach:

  • Step 1: Cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide to form 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol ( ).
  • Step 2: Alkylation or thioetherification using 3-(chloromethyl)pyridine under basic conditions (e.g., KOH/EtOH) to introduce the pyridinylmethylthio moiety ( ).
  • Step 3: Purification via column chromatography and recrystallization ( ).
    Key challenges include controlling regioselectivity during cyclization and minimizing disulfide byproducts during thioether formation. Reaction progress is monitored via TLC and HPLC .

Basic: What spectroscopic and analytical techniques are used to confirm the structure of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign signals for furan (δ 6.4–7.6 ppm), oxadiazole (C2 at ~160 ppm), and pyridinylmethylthio (δ 3.9–4.2 ppm for SCH2) ().
  • IR Spectroscopy: Confirm thioether (C-S stretch at ~650 cm⁻¹) and oxadiazole (C=N at ~1600 cm⁻¹) ( ).
  • HRMS: Validate molecular ion peaks (e.g., [M+H]+ at m/z 316.0521) ().
  • X-ray Crystallography: Resolve crystal packing and bond lengths (e.g., oxadiazole ring planarity) ().

Advanced: How can researchers resolve contradictions in thiol-thione tautomerism analysis for this compound?

Methodological Answer:
Thiol-thione tautomerism in oxadiazole derivatives can lead to conflicting NMR or UV-Vis data. To resolve this:

  • DFT Calculations: Compare energy differences between tautomers (e.g., thiol vs. thione forms) using Gaussian09 with B3LYP/6-31G(d) basis sets ().
  • Variable-Temperature NMR: Observe dynamic equilibrium shifts (e.g., coalescence of thiol/thione proton signals at elevated temperatures) ( ).
  • X-ray Diffraction: Confirm the dominant tautomer in the solid state ().
    For example, 5-(furan-2-yl)-1,3,4-oxadiazole-2-thiol exists predominantly as the thione tautomer in polar solvents, as shown by UV-Vis λmax shifts from 280 nm (thiol) to 320 nm (thione) .

Advanced: What molecular docking strategies predict the bioactivity of this compound against fungal targets?

Methodological Answer:

  • Target Selection: Prioritize enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) due to oxadiazole’s known role in electron transport chain inhibition ( ).
  • Ligand Preparation: Optimize the compound’s geometry using Avogadro and assign Gasteiger charges.
  • Docking Software: Use AutoDock Vina with a grid box centered on SDH’s ubiquinone-binding site ( ).
  • Validation: Compare binding poses with known inhibitors (e.g., penthiopyrad). Key interactions include hydrogen bonds between the oxadiazole ring and Arg43, and π-π stacking with Trp35 ( ).

Advanced: What structural features correlate with its antifungal activity, and how can SAR studies be designed?

Methodological Answer:

  • Critical Features:
    • Oxadiazole Core: Essential for π-π interactions with fungal SDH.
    • Pyridinylmethylthio Group: Enhances lipophilicity and membrane penetration ( ).
  • SAR Study Design:
    • Variation of Substituents: Synthesize analogs with halogenated pyridines or bulkier thioethers.
    • Bioactivity Assays: Test against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL ( ).
    • QSAR Modeling: Use CODESSA-Pro to link logP and polar surface area to IC50 values .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation for biological assays?

Methodological Answer:

  • Thermal Stability: Perform TGA/DSC to identify decomposition points (e.g., >200°C for oxadiazole derivatives) ().
  • pH Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC. Oxadiazoles are stable in neutral pH but hydrolyze in acidic/basic conditions to form hydrazides ( ).
  • Formulation Advice: Use DMSO stock solutions (≤10 mM) stored at -20°C to prevent thioether oxidation ().

Advanced: What computational methods validate the electronic effects of the furan and pyridine rings on reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis: Calculate HOMO/LUMO energies using Gaussian08. The furan ring (HOMO = -6.2 eV) donates electron density to the oxadiazole, while the pyridine (LUMO = -1.8 eV) acts as an electron acceptor ( ).
  • NBO Analysis: Quantify hyperconjugative interactions (e.g., LP(S) → σ*(C-N) in oxadiazole) ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(Furan-2-yl)-5-((pyridin-3-ylmethyl)thio)-1,3,4-oxadiazole

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